Ivacaftor

Beschreibung

Historical Context of Cystic Fibrosis Therapeutic Development and the Emergence of CFTR Modulators

Historically, CF treatment focused on managing the symptoms and complications arising from CFTR dysfunction. This included therapies aimed at clearing mucus, controlling infections, and improving nutrition. ersnet.orgnih.gov While these supportive treatments significantly improved the life expectancy and quality of life for individuals with CF, they did not address the fundamental protein defect. frontiersin.org

The discovery of the CFTR gene in 1989 provided a crucial understanding of the molecular basis of CF, paving the way for the development of therapies targeting the malfunctioning CFTR protein itself. ersnet.orgfrontiersin.org This led to the emergence of CFTR modulators, a class of drugs designed to enhance or restore the function of the defective CFTR protein. ersnet.orgfrontiersin.org CFTR modulators are broadly classified into different groups based on their mechanism of action, including potentiators, correctors, stabilizers, read-through agents, and amplifiers. frontiersin.org

Role of Ivacaftor as a Pioneering CFTR Potentiator

This compound (VX-770) is a groundbreaking CFTR potentiator. frontiersin.orgportico.org It was the first CFTR modulator to receive regulatory approval, marking a significant milestone in CF treatment. nih.govmdpi.com this compound's primary mechanism of action is to increase the channel-open probability (or gating) of CFTR proteins located at the cell surface. portico.orgersnet.orgdrugbank.com This is particularly effective for certain CFTR mutations, known as gating mutations (Class III), where the CFTR protein reaches the cell surface but the channel's ability to open is impaired. drugbank.comnih.gov this compound binds directly to the CFTR protein at an allosteric site, distinct from the ATP catalytic site, and enhances its function by promoting pore opening and stabilizing the open state. mdpi.com

The discovery of this compound was the result of extensive high-throughput screening efforts aimed at identifying compounds that could improve protein function in in vitro models. ersnet.orgacs.org Its success in restoring CFTR-mediated chloride transport in cells expressing specific mutations, such as G551D, demonstrated the viability of targeting the underlying protein defect. frontiersin.orgportico.orgmdpi.com

Scope and Significance of Academic Research on this compound

Academic research on this compound has been extensive and has played a crucial role in understanding its mechanism, defining its efficacy in various CFTR mutations, and evaluating its long-term impact. Studies have investigated its effects at the cellular level, detailing its interaction with the CFTR protein and its influence on ion transport. portico.orgmdpi.com Clinical research, including pivotal trials and observational studies, has provided robust data on this compound's effectiveness in improving lung function, reducing pulmonary exacerbations, and enhancing other clinical outcomes in patients with specific CFTR mutations. mdpi.comnih.govnih.govnih.govbmj.com

Furthermore, academic research has explored the potential of this compound in combination with other CFTR modulators, particularly correctors, to address mutations like F508del, which involve protein processing and trafficking defects. frontiersin.orgersnet.orgacs.org These studies have been instrumental in the development of combination therapies that benefit a larger proportion of the CF population. The significance of academic research on this compound lies in its contribution to the fundamental understanding of CFTR dysfunction and the validation of targeted therapeutic strategies, which has paved the way for the development of subsequent generations of CFTR modulators. ersnet.orgnih.govfrontiersin.orgphysiology.org

Academic research has also provided valuable real-world data through patient registries and observational studies, confirming the sustained clinical benefits of this compound over several years and its impact on disease progression. mdpi.comnih.govbmj.com These studies have demonstrated improvements in lung function, nutritional status, and a reduction in pulmonary exacerbations and hospitalizations in patients treated with this compound. mdpi.comnih.govbmj.com

Eigenschaften

IUPAC Name |

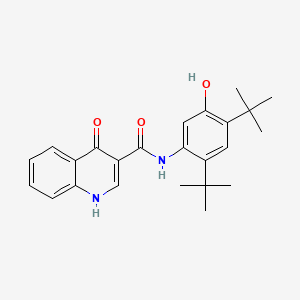

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanistic Investigations of Ivacaftor Action

Elucidating the CFTR Potentiation Mechanism

The mechanism by which ivacaftor potentiates CFTR function has been the subject of extensive research, revealing a complex interaction with the CFTR protein that is distinct from the channel's normal ATP-dependent gating.

Direct Binding and Allosteric Gating Hypothesis

Studies have demonstrated that this compound directly binds to both wild-type and mutant CFTR proteins mdpi.comnih.gov. This binding occurs at an allosteric site, meaning it is distinct from the canonical ATP-binding sites mdpi.commdpi.comnih.govnih.gov. This allosteric binding is hypothesized to mediate CFTR channel potentiation through a non-conventional, ATP-independent mechanism of gating mdpi.commdpi.comnih.govencyclopedia.pub. Cryo-EM structures have shown that this compound binds to CFTR within the lipid membrane, specifically in a cleft formed by transmembrane helices 4, 5, and 8, a region important for gating mdpi.comnih.gov. This binding site does not overlap with the locations of common disease-causing mutations like F508del or G551D, further supporting its role as an allosteric modulator nih.gov. Computational analysis suggests that residues within this compound's binding site act as allosteric sources, mimicking the signaling pathway triggered by ATP binding to enhance CFTR open probability mdpi.comelifesciences.org.

Decoupling of Gating Cycles from ATP Hydrolysis

Research indicates that this compound enhances CFTR function by promoting a decoupling between the gating cycles and the ATP hydrolysis cycle pharmgkb.orgnih.govpnas.orgencyclopedia.pub. In the normal CFTR gating mechanism, ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) drive the opening and closing of the channel nih.govpnas.org. This compound appears to alter this coupling, allowing the channel to remain open for longer periods, even independently of ATP hydrolysis pnas.orgtaylorandfrancis.comencyclopedia.pub. Electrophysiological studies have shown that this compound enhances the spontaneous, ATP-independent activity of CFTR pnas.org.

Promotion and Stabilization of NBD Dimerization

While CFTR channel opening is preceded by the dimerization of the two NBDs, this compound is thought to enhance channel activity by promoting pore opening while stabilizing the NBD dimer state mdpi.commdpi.comresearchgate.netresearchgate.net. Gating mutations, such as G551D, are known to reduce the efficiency of NBD dimerization mdpi.comresearchgate.netresearchgate.netjscimedcentral.com. This compound's action is believed to counteract this by influencing the coupling efficiency between ion permeation and NBD dimerization mdpi.com.

Modulation of CFTR Channel Open Probability

A primary effect of this compound is the significant increase in the open probability (Po) of the CFTR channel pharmgkb.orgmdpi.comnih.govresearchgate.netencyclopedia.pub. This is achieved mainly by prolonging the amount of time the channel remains in an open state pharmgkb.orgpnas.orgtaylorandfrancis.com. Studies using electrophysiological recordings have directly measured this effect on channel kinetics pnas.orgresearchgate.net. For example, in vitro studies have shown that this compound can increase the Po of various mutant CFTR forms with gating defects researchgate.net.

Below is a table illustrating the effect of this compound on the open probability of different CFTR mutations based on in vitro studies:

| CFTR Mutation | This compound Effect on Open Probability (Relative to Untreated) | Source |

| G551D | Increased (approximately 8 times) | jscimedcentral.com |

| G178R | Potentiated | researchgate.net |

| S549N | Potentiated | researchgate.net |

| S549R | Potentiated | researchgate.net |

| G551S | Potentiated | researchgate.net |

| G970R | Potentiated | researchgate.net |

| G1244E | Potentiated | researchgate.net |

| S1251N | Potentiated | researchgate.net |

| S1255P | Potentiated | researchgate.net |

| G1349D | Potentiated | researchgate.net |

Note: The term "Potentiated" indicates an increase in open probability observed in the cited in vitro studies, without a specific numerical fold change provided in the source snippet.

This compound's Influence on Ion Transport Dynamics

The functional consequence of this compound's potentiation of CFTR gating is the restoration of ion transport across epithelial cell membranes.

Restoration of Chloride Ion Flow Across Cell Membranes

CFTR is primarily a chloride and bicarbonate channel england.nhs.ukmdpi.com. In CF, defective CFTR function impairs the flow of chloride ions, leading to an imbalance of salt and water and the buildup of thick, sticky mucus nih.govcysticfibrosisnewstoday.com. By increasing the open probability of the CFTR channel, this compound facilitates the movement of chloride ions down their electrochemical gradient across the cell membrane pharmgkb.orgnih.govengland.nhs.ukresearchgate.net. This restoration of chloride transport is a key mechanism by which this compound aims to alleviate the symptoms of CF pharmgkb.orgresearchgate.net. Studies have shown that this compound treatment can lead to significant improvements in measures of CFTR function, such as sweat chloride concentration, which reflects the level of chloride transport nih.govengland.nhs.ukencyclopedia.pub.

Below is a table summarizing observed changes in sweat chloride concentration with this compound treatment in clinical studies:

| Study Type | Patient Population | Change in Sweat Chloride Concentration (mmol/L) | Source |

| Phase II Clinical Trial | Patients with G551D mutation | Normalization observed | nih.gov |

| Open Label Study | Patients with named rarer mutations | Mean absolute difference from baseline: -15.4 (at 2 weeks), -15.7 (at 8 weeks) | england.nhs.uk |

Note: The data presented in the table is based on the provided search snippets and may represent specific cohorts or time points within larger studies.

Impact on Apical Surface Fluid and Ciliary Movement in vitro

In vitro studies have demonstrated that this compound increases apical surface fluid and the movement of cilia nih.govresearchgate.netphysiology.org. Research using primary human airway monolayers from patients with the G551D mutation showed that this compound treatment led to increased ion transport, airway surface liquid (ASL) depth, ciliary beat frequency, and mucociliary transport rate physiology.org. Additionally, these studies identified a novel mechanism involving a decrease in the effective viscosity of the mucus layer physiology.org. Activation of G551D CFTR by this compound has been shown to restore downstream airway functions, including sodium transport, ASL depth, and ciliary activity researchgate.net.

Genetic Specificity and Target Mutations for this compound

This compound is a genotype-specific treatment that targets the underlying defect in the CFTR protein caused by certain mutations nih.goversnet.org. It is primarily indicated for patients with gating mutations cff.orgnih.govnih.goversnet.orgeuropa.eu.

G551D Mutation

The G551D mutation is a Class III gating mutation where glycine at position 551 is replaced by aspartic acid jscimedcentral.comjscimedcentral.com. In this mutation, the CFTR protein is present at the cell surface but the channel gate is locked, resulting in impaired chloride transport cff.orgwikipedia.orgnih.govmdpi.comersnet.orgatsjournals.orgresearchgate.neteuropa.eujscimedcentral.commolbiolcell.org. This compound specifically targets this gating defect by increasing the probability that the mutant channel will open at the cell surface nih.govwikipedia.orgnih.goversnet.orgatsjournals.orgresearchgate.netjscimedcentral.com. High-throughput screening identified this compound based on its ability to increase G551D-CFTR activity in cell culture systems nih.govresearchgate.net.

Other Class III Gating Mutations (G1244E, G1349D, G178R, G551S, S1251N, S1255P, S549N, S549R)

Beyond G551D, this compound is also indicated for the treatment of cystic fibrosis in patients with other specific Class III gating mutations nih.goveuropa.euvrtx.comg-ba.deeuropa.eustarship.org.nz. These mutations, like G551D, primarily affect the gating of the CFTR channel, leading to a reduced open probability ersnet.orgnih.govmolbiolcell.org. The responsive Class III mutations include G1244E, G1349D, G178R, G551S, S1251N, S1255P, S549N, and S549R nih.goveuropa.euvrtx.comg-ba.deeuropa.eustarship.org.nz.

Class IV R117H Mutation

The R117H mutation is classified as a Class IV mutation, characterized by defective conductance mdpi.commdpi.comersnet.orgmolbiolcell.org. However, it also exhibits a gating defect, a characteristic of Class III mutations mdpi.commolbiolcell.org. This mutation results in a decrease in channel conductance mdpi.comnih.goversnet.org. This compound has been licensed and demonstrated effectiveness in clinical trials for the treatment of patients with the R117H mutation mdpi.comnih.goversnet.org.

Pharmacological Research of Ivacaftor

Pharmacodynamics of Ivacaftor

This compound functions as a CFTR potentiator, acting to increase the probability that the CFTR channel will be open, thereby enhancing chloride ion transport across epithelial cell membranes. drugbank.comwikipedia.orgfda.govtga.gov.au This potentiation is particularly relevant for CFTR protein with gating mutations, which are characterized by a low channel open probability. tga.gov.au While the precise mechanism by which this compound prolongs the gating activity of some mutant CFTR forms is not fully elucidated, it is believed to involve stabilizing the open state of the channel. nih.govtga.gov.au In vitro studies suggest that this compound may achieve this by decoupling the gating cycle from the ATP hydrolysis cycle or by increasing the ATP-dependent opening rate and slowing the closing rate. nih.gov

Concentration-Dependent Effects on CFTR Function

In vitro studies have demonstrated that this compound increases CFTR-mediated chloride transport in a concentration-dependent manner. In rodent cells expressing G551D-CFTR protein, this compound increased transepithelial current (IT) with an EC50 of 100 ± 47 nM following the addition of a cyclic adenosine monophosphate (cAMP) agonist. fda.gov Similarly, in human bronchial epithelial cells expressing G551D-CFTR, this compound increased IT with an EC50 of 236 nM after the addition of a cAMP agonist. fda.gov Single channel patch clamp experiments using membrane patches from rodent cells expressing G551D-CFTR showed that this compound increased the open probability of the channel by 10-fold versus untreated cells after the addition of PKA and ATP. fda.gov Studies using Fischer rat thyroid (FRT) cells expressing various CFTR gating mutations also showed that this compound increased chloride transport by more than 10-fold over baseline across all mutations tested, with increases ranging from 16- to 1050-fold. fda.gov

In a population pharmacokinetic/pharmacodynamic analysis based on pooled data from Phase 2a and Phase 3 studies in patients with a G551D mutation, a relationship between FEV1 and this compound exposure was described using an Emax model with an EC50 of 45 ng/mL and a corresponding EC90 of 405 ng/mL. europa.eu

Relationship between this compound Concentration and Chloride Transport

Clinical trials in patients with the G551D mutation have shown that this compound treatment leads to substantial reductions in sweat chloride concentration, a biomarker of CFTR activity. nih.govfda.goveuropa.eu The mean change in sweat chloride from baseline through week 24 was reported as -48 mmol/L and -54 mmol/L in two separate studies. europa.eu This reduction in sweat chloride concentration indicates enhanced chloride transport due to improved CFTR channel activity. nih.govfda.goveuropa.eu While changes in sweat chloride concentrations are often used as a biomarker, there is ongoing debate regarding the full extent of its validity as a measure of drug bioactivity for cystic fibrosis. nih.gov Analysis of changes in sweat chloride and nasal potential difference (NPD) in patients treated with this compound demonstrated that CFTR activity equivalent to approximately 35%–40% of normal was achieved. cysticfibrosis.online

Pharmacokinetics of this compound

The pharmacokinetics of this compound are generally similar between healthy adult volunteers and patients with CF. europa.eu

Absorption Characteristics and Food Effects

This compound is readily absorbed from the gastrointestinal tract following oral administration. nih.govdrugbank.com However, it has low solubility in water (< 0.05 ug/mL). nih.gov Taking this compound with fat-containing food significantly improves its absorption, increasing the area under the curve (AUC) by approximately 2.5 to 4-fold. nih.govdrugbank.comtga.gov.aueuropa.eupharmgkb.orgfrontiersin.org This positive food effect is significant, and administration with fat-containing food is recommended. drugbank.comfda.govtga.gov.aueuropa.eufrontiersin.org Examples of fat-containing foods include eggs, butter, peanut butter, and cheese pizza. fda.gov The median time to reach peak plasma concentration (Tmax) is approximately 4.0 hours in the fed state, with a range of 3.0 to 6.0 hours. drugbank.comfda.govtga.gov.au Following multiple oral dose administrations, the exposure to this compound generally increased with doses ranging from 25 mg every 12 hours to 450 mg every 12 hours. tga.gov.aueuropa.eu

Distribution Profile and Protein Binding

This compound is highly bound to plasma proteins, approximately 99%. nih.govdrugbank.comwikipedia.orgfda.govtga.gov.au It preferentially binds to alpha-1-acid glycoprotein but also binds to albumin. nih.govdrugbank.comwikipedia.orgfda.govtga.gov.au this compound does not bind to human red blood cells. fda.govtga.gov.au The mean apparent volume of distribution (Vz/F) after a single 275 mg dose in the fed state was similar for healthy subjects and patients with CF. fda.govtga.gov.au After oral administration of 150 mg every 12 hours for 7 days to healthy volunteers in a fed state, the mean apparent volume of distribution was 353 (±SD 122) L. drugbank.comfda.govtga.gov.au

Metabolism Pathways: CYP3A-mediated Conversion and Metabolite Activity

This compound is extensively metabolized in humans, primarily by cytochrome P450 3A (CYP3A), including both CYP3A4 and CYP3A5. nih.govdrugbank.comwikipedia.orgfda.govtga.gov.aupharmgkb.orgeuropa.euresearchgate.netncats.iofda.gov The major metabolic pathways involve oxidation. fda.gov The two major metabolites of this compound in humans are M1 (hydroxymethyl-ivacaftor) and M6 (this compound-carboxylate). nih.govwikipedia.orgfda.govpharmgkb.orgeuropa.euresearchgate.netfda.govhres.ca

The M1 metabolite is considered pharmacologically active, possessing approximately one-sixth the potency of this compound in potentiating CFTR-mediated chloride transport in vitro. nih.govwikipedia.orgfda.govpharmgkb.orgeuropa.euresearchgate.nethres.ca The M6 metabolite, however, is considered pharmacologically inactive, showing less than one-fiftieth the potency of this compound in vitro. nih.govwikipedia.orgfda.govpharmgkb.orgeuropa.euresearchgate.nethres.ca Elimination of the parent drug and its metabolites occurs predominantly through the bile, with approximately 87% of the dose eliminated in the feces after metabolic conversion. nih.govdrugbank.comwikipedia.orgfda.govpharmgkb.orgeuropa.eu The major metabolites M1 and M6 account for approximately 65% of the total eliminated dose, with M1 accounting for about 22% and M6 for about 43%. nih.govdrugbank.comfda.govpharmgkb.orgeuropa.eu Negligible urinary excretion of unchanged this compound occurs. drugbank.comwikipedia.orgfda.gov

This compound and its M1 metabolite are considered weak inhibitors of CYP3A4 and P-glycoprotein (P-gp). nih.govfda.govtga.gov.aueuropa.eu M1, but not M6, also has the potential to inhibit CYP3A and P-gp. fda.gov In vitro studies also indicated that this compound has the potential to inhibit CYP2C8 and CYP2C9 isozymes. fda.govtga.gov.au

Data Table: this compound Metabolites

| Metabolite Name | Activity Relative to this compound | Pharmacological Activity | Primary Formation Pathway |

| M1 (hydroxymethyl-ivacaftor) | ~1/6th | Active | CYP3A-mediated oxidation |

| M6 (this compound-carboxylate) | <1/50th | Inactive | CYP3A-mediated oxidation |

Elimination Routes and Half-life

This compound undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme pathway, including CYP3A4 and CYP3A5 nih.govpharmgkb.orghres.ca. The major metabolites formed are hydroxymethyl-ivacaftor (M1) and this compound-carboxylate (M6) nih.govpharmgkb.orghres.ca. M1 is considered pharmacologically active, albeit with approximately one-sixth the potency of the parent compound, while M6 is considered inactive with less than one-fiftieth the potency of this compound nih.govhres.caeuropa.eu.

The primary route of elimination for this compound and its metabolites is through the feces following metabolic conversion hres.cadrugbank.comeuropa.euwikipedia.org. Mass balance studies have shown that the majority of the administered dose, approximately 87.8%, is recovered in the feces drugbank.comeuropa.euwikipedia.orgfda.gov. The major metabolites, M1 and M6, account for a significant portion of the eliminated dose, with M1 representing about 22% and M6 about 43% nih.govpharmgkb.orgdrugbank.comeuropa.eu.

Urinary excretion of this compound and its metabolites is minimal europa.eufda.gov. In a human pharmacokinetic study, only 6.6% of the total radioactivity was recovered in the urine europa.eufda.gov. Negligible urinary excretion of unchanged this compound has been observed, with less than 0.01% eliminated as the parent compound following a single oral dose hres.caeuropa.eufda.gov.

The apparent terminal half-life of this compound is approximately 12 to 14 hours following a single dose in the fed state nih.govpharmgkb.orghres.cadrugbank.comeuropa.euwikipedia.orgfda.gov. Steady-state plasma concentrations are typically reached within 3 to 5 days with every 12-hour dosing europa.eueuropa.eu. The apparent clearance (CL/F) of this compound has been reported to be similar in healthy subjects and patients with cystic fibrosis hres.caeuropa.euwikipedia.org. For a single 150 mg dose, the mean CL/F was 17.3 (± 8.4) L/hr in healthy subjects hres.caeuropa.euwikipedia.org.

The elimination half-life can be significantly prolonged when this compound is coadministered with inhibitors of CYP3A nih.gov. For instance, coadministration with ritonavir, a strong CYP3A inhibitor, resulted in a significantly longer elimination half-life compared to this compound administered alone nih.gov.

Here is a summary of key elimination and half-life data for this compound:

| Parameter | Value (approximate) | Route/Mechanism | Notes | Source |

| Primary Elimination Route | 87.8% of dose | Feces (after metabolic conversion) | Predominant route for parent and metabolites | drugbank.comeuropa.euwikipedia.orgfda.gov |

| Urinary Excretion (Total) | 6.6% of dose | Urine | Minimal elimination route | europa.eufda.gov |

| Urinary Excretion (Unchanged) | < 0.01% | Urine | Negligible | hres.caeuropa.eufda.gov |

| Major Metabolites Eliminated | 65% of dose | Feces (M1: 22%, M6: 43%) | Account for majority of fecal elimination | nih.govpharmgkb.orgdrugbank.comeuropa.eu |

| Apparent Terminal Half-life | 12-14 hours | Systemic Elimination | Observed after single dose in fed state | nih.govpharmgkb.orghres.cadrugbank.comeuropa.euwikipedia.orgfda.gov |

| Steady-State Reached | 3-5 days | With every 12-hour dosing | Accumulation ratio 2.2-2.9 | europa.eueuropa.eu |

| Apparent Clearance (CL/F) | 17.3 L/hr (mean) | Systemic Clearance (150 mg dose) | Similar in healthy subjects and CF patients | hres.caeuropa.euwikipedia.org |

Interactive Data Table: this compound Elimination and Half-life

Detailed Research Findings:

Clinical Efficacy and Real-world Effectiveness Studies

Pulmonary Outcomes

Ivacaftor treatment has shown a notable impact on several key pulmonary outcomes in patients with CF.

Lung Function Improvement (e.g., ppFEV1)

Studies have consistently reported improvements in lung function, as measured by percent predicted forced expiratory volume in 1 second (ppFEV1), following the initiation of this compound. These improvements have been observed as early as one month after starting treatment and have been sustained over long-term follow-up periods. mdpi.comnih.gov

In a Phase 3 randomized, double-blind, placebo-controlled trial (Trial 1) in patients aged 12 years and older with a G551D mutation, significant improvements in lung function were seen through 24 weeks and persisted through 48 weeks. The treatment difference in mean absolute change from baseline in ppFEV1 was +10.6 percentage points at 24 weeks and +10.5 percentage points at 48 weeks compared to placebo. kalydecohcp.com

A proof-of-concept study in people with CF who have a residual function mutation also showed statistically significant improvement in mean absolute lung function (ppFEV1) after two weeks of treatment with this compound compared with placebo, with improvements observed after eight weeks in an open-label extension.

Reduction in Pulmonary Exacerbation Frequency

Reduction in pulmonary exacerbation frequency is another key outcome that has been assessed in studies of this compound. Real-world studies have reported decreases in pulmonary exacerbations following this compound initiation, with benefits observed for up to 66 months. mdpi.comnih.gov

A real-world study in children with the F508del/G551D genotype showed a decrease in the number of respiratory exacerbations compared to the year before starting this compound. analesdepediatria.org Similarly, a real-world study using data from the UK CF Registry showed a sustained reduction in pulmonary exacerbation rates requiring antimicrobial therapy through five years of therapy in people with the G551D mutation. nih.gov

A study evaluating the rate of pulmonary exacerbations in patients with severe lung disease and non-G551D gating mutations reported that exacerbations decreased from 4.38 PPPY (per patient per year) in the 12 months before this compound initiation to 2.15 PPPY in the 12 months post-initiation. mdpi.com

Impact on Chronic Bacterial Infections, including Pseudomonas aeruginosa and Staphylococcus aureus

The impact of this compound on chronic bacterial infections, particularly Pseudomonas aeruginosa and Staphylococcus aureus, has been investigated. Studies suggest that this compound can influence the prevalence of these pathogens, although the effects may vary depending on the chronicity of the infection.

Real-world studies have reported decreases in Pseudomonas aeruginosa prevalence following this compound initiation. mdpi.comnih.gov A study using data from the UK CF Registry showed an early and sustained reduction in P. aeruginosa rates, with a 32% reduction by 2016 compared to matched comparators. atsjournals.org This reduction was attributed to both increased clearance in those with infection and reduced acquisition in those without infection. atsjournals.org The GOAL study similarly found a 35% reduction in the odds of P. aeruginosa positivity after 12 months of this compound treatment. nih.govnih.govatsjournals.org

However, the effect on Staphylococcus aureus has been less consistent. Some studies have reported little to no reduction in S. aureus prevalence following this compound initiation. mdpi.comasm.org The GOAL study reported no significant difference in the odds of a positive methicillin-sensitive S. aureus (MSSA) or methicillin-resistant S. aureus (MRSA) culture from 24 months pre- to 12 months post-ivacaftor initiation. mdpi.com One study in pediatric patients noted that MRSA persisted in a high percentage of patients after 12 months of therapy, while another showed a significant increase in the odds of positive MRSA cultures over a longer follow-up period. mdpi.com Despite this, a cross-sectional analysis of the LTSS showed a trend toward lower prevalence of S. aureus in the this compound-treated versus untreated comparator cohort in 2014, and analysis of the UK CF registry showed a lower prevalence in the this compound-treated cohort in subsequent years, with the difference being significant at Year 2. mdpi.com

Research using a rat model of CF indicated that this compound reduced the number of Pseudomonas aeruginosa bacteria during an acute infection but not during a chronic infection. cysticfibrosisnewstoday.com This suggests that this compound may improve tolerance of infection rather than eradication in the context of chronic colonization. cysticfibrosisnewstoday.com

| Pathogen | Impact of this compound Treatment | Source(s) |

| Pseudomonas aeruginosa | Decreased prevalence in real-world studies; reduced odds of positivity; reduced mucoid strains. | mdpi.comnih.govatsjournals.orgnih.govnih.govatsjournals.org |

| Staphylococcus aureus | Little to no consistent reduction in prevalence reported in some studies. | mdpi.comnih.govnih.govasm.org |

Lung Clearance Index (LCI) as an Outcome Measure

The Lung Clearance Index (LCI), a measure of ventilation inhomogeneity, has also been used as an outcome measure in studies involving this compound, particularly in younger patients with preserved spirometry where it can be more sensitive than FEV1. pharmgkb.orgersnet.org

A phase 2, multicenter, placebo-controlled, double-blind crossover study of this compound in patients with a G551D-CFTR mutation and an FEV1 >90% predicted showed significant improvements in LCI compared with placebo. pharmgkb.org LCI has emerged as an endpoint measure in clinical trials of pediatric patients with normal spirometry. pharmgkb.orgatsjournals.org

Non-Pulmonary Manifestations

Beyond its effects on the lungs, this compound has also demonstrated benefits in addressing non-pulmonary manifestations of CF.

Nutritional Status and Weight Gain

Improvements in nutritional status, often reflected by increases in weight and Body Mass Index (BMI), have been consistently observed in patients treated with this compound. mdpi.comnih.gov These benefits can appear as early as one month after starting therapy and are sustained over time. mdpi.comnih.gov

Studies evaluating within-group change have consistently noted increases in weight and BMI following the initiation of this compound therapy. mdpi.com Weight has been reported to increase from baseline by 0.8–2.8 kg at 1 month and by 2.8–7.2 kg at 12 months in various studies. mdpi.com BMI has been observed to increase from baseline by 0.2–0.7 kg/m ² at 1 month and by 0.6–2.4 kg/m ² at 12 months. mdpi.com

In the STRIVE study, subjects aged 12 years and older treated with this compound gained a mean of 3.1 kg by week 48 compared to a mean gain of 0.4 kg in the placebo group, with weight gain appearing to plateau at 16 weeks. ersnet.org The ENVISION study also noted a significant increase in weight with this compound. ersnet.org

Real-world data from the Cystic Fibrosis Registry of Ireland showed that in the 36 months after this compound initiation, BMI in adults increased by 0.28 kg/m ² per annum. atsjournals.org In patients aged younger than 18 years, there was a significant increase in BMI z-score after initiation of this compound, which was sustained. atsjournals.org

The longitudinal GOAL study demonstrated significant increases in BMI (by 0.8 kg/m ²) and weight (by 2.5 kg) after 6 months of treatment in subjects aged >6 years with at least one G551D mutation. mdpi.com A post hoc analysis of the GOAL and ENVISION studies in children aged 6–11 years found significant increases in height and weight Z-scores. mdpi.com

Changes in weight with this compound have also been accompanied by changes in body composition, with increases in both fat-free mass and fat mass observed in some studies. mdpi.com

| Outcome | Observed Change with this compound Treatment | Source(s) |

| Weight Gain | Consistent increases in weight observed in clinical trials and real-world studies. | mdpi.comnih.goversnet.orgmdpi.com |

| BMI Improvement | Consistent increases in BMI observed in clinical trials and real-world studies. | mdpi.comnih.govatsjournals.orgmdpi.com |

Pancreatic Exocrine Function and Fecal Elastase-1

This compound treatment has shown a positive impact on pancreatic exocrine function, particularly in younger patients. Clinical trials and case series have identified improvements in pancreatic sufficiency with this compound, although some small studies may have limitations due to selection bias. nih.govdoi.org

In a pediatric study, a decrease in mean pancreatic enzyme replacement therapy (PERT) consumption was observed after 12 months of this compound treatment compared to a modulator-untreated comparator cohort. mdpi.com A subgroup analysis of this study also reported a significant relative improvement in fecal elastase-1, a biomarker of pancreatic exocrine function, at 12 months from baseline. mdpi.com

The ARRIVAL trial, a Phase 3 study in children aged 12 to <24 months, revealed improvements in pancreatic markers, including an increase in fecal elastase-1 and reductions in immunoreactive trypsinogen, lipase, and amylase. mdpi.comnih.gov These changes suggest a potential improvement in pancreatic function. Similarly, the KIWI/KLIMB studies in children aged 2–5 years demonstrated comparable improvements with an increase in fecal elastase-1. mdpi.com

Studies in infants aged 4 to <12 months in the ARRIVAL study also showed improvements in markers of pancreatic function, suggesting the potential for this compound to delay or minimize progressive exocrine pancreatic dysfunction if initiated early in life. atsjournals.org In this study, 7 out of 11 children aged 4 to <12 months who had fecal elastase-1 concentrations below 200 µg/g at baseline achieved values greater than 200 µg/g at week 24, indicating regained pancreatic sufficiency. nih.gov

While significant improvements in fecal elastase-1 have been reported, particularly in pediatric patients, the clinical significance of these findings requires further study. ecfs.eu Some studies in adults treated with this compound have not reported a significant change in fecal elastase-1. nih.gov

Interactive Table 1: Changes in Fecal Elastase-1 with this compound Treatment

| Study Type | Age Group | Baseline Fecal Elastase-1 (µg/g) | Change in Fecal Elastase-1 (µg/g) | Follow-up Duration | Citation |

| Pediatric Study | Pediatric | Not specified | Significant relative improvement | 12 months | mdpi.com |

| Clinical Trial | 12 to <24 months | <200 in some children | Increase observed | 24 weeks | mdpi.comnih.gov |

| Clinical Trial | 2–5 years | Not specified | Increase observed | Not specified | mdpi.com |

| Clinical Trial | 4 to <12 months | <200 in some children | Increase observed | 24 weeks | atsjournals.orgnih.gov |

Quality of Life Assessments (e.g., CFQ-R)

This compound treatment has consistently demonstrated improvements in patient-reported outcomes, including quality of life, as measured by tools such as the Cystic Fibrosis Questionnaire-Revised (CFQ-R). mdpi.comnih.govnih.gov

In the STRIVE study, a randomized, controlled trial in adolescents and adults, early and sustained improvements were observed through week 48 on the CFQ-R Respiratory Symptom scale. nih.gov The magnitude and significance of these improvements aligned with the observed improvements in percent predicted FEV1 (ppFEV1). nih.gov Sustained improvements were also noted on other CFQ-R scales, including Physical Functioning, Social Functioning, Eating Problems, Treatment Burden, Health Perceptions, and Vitality. nih.gov

An analysis of CFQ-R data from the STRIVE study showed that the percentage of patients who improved on all 12 CFQ-R scales was greater for those treated with this compound compared to placebo. nih.gov For the Respiratory Symptoms and Physical Functioning scales, the this compound group had at least five times more patients with improvements than the placebo group. nih.gov These findings indicate broad benefits of this compound treatment across multiple domains of quality of life. nih.gov

Real-world studies have corroborated these findings. An observational study reported that real-world patients with G551D mutations treated with this compound for 6 months showed a 7.4-point improvement from baseline in the CFQ-R Respiratory Symptoms domain. nih.gov Another real-world study using UK registry data observed improvements in quality of life, consistent with clinical trials, in patients treated with elexacaftor/tezacaftor/ivacaftor, which includes this compound as a component. bmj.com This study showed higher scores across all 12 domains of the CFQ-R. bmj.com

Interactive Table 2: CFQ-R Improvements with this compound Treatment

| Study Type | Age Group | CFQ-R Scale | Observed Change/Benefit | Citation |

| Randomized Controlled Trial | Adolescents/Adults | Respiratory Symptoms | Early and sustained improvement | nih.gov |

| Randomized Controlled Trial | Adolescents/Adults | Multiple domains | Broad improvements | nih.gov |

| Observational Study | Real-world (G551D) | Respiratory Symptoms | 7.4-point improvement | nih.gov |

| Real-world Registry | ≥12 years (ETI) | All 12 domains | Higher scores observed | bmj.com |

Hospitalization and Healthcare Resource Utilization

This compound treatment has been associated with reductions in hospitalizations and healthcare resource utilization (HCRU) in both clinical trials and real-world settings. mdpi.comnih.govnih.govcdc.govhealthaffairs.org

Clinical trials have demonstrated a reduction in pulmonary exacerbations (PEx), which often lead to hospitalization. nih.govtandfonline.com A randomized, double-blind, placebo-controlled phase 3 study showed a 55% reduction in the risk of PEx over a 48-week period with this compound compared to placebo. tandfonline.com

Reductions in hospitalization rates have been observed across different real-world cohorts. An Australian registry study showed an 85% decrease in the median number of hospital admissions for those treated with this compound at 12 months compared to the prior 12 months. mdpi.com This study also reported a 75% lower median number of hospital admissions for patients receiving this compound versus a modulator-untreated comparator cohort. mdpi.com

Studies have also indicated a decrease in PEx-related hospitalizations following this compound therapy. mdpi.com Interim analyses of the VOCAL and BRIO studies showed significant reductions in the rate of PEx-related hospitalizations from 12 months pre- to 12 months post-ivacaftor initiation. mdpi.com

The impact of this compound on HCRU extends beyond hospitalizations to include reductions in antibiotic use. nih.govatsjournals.org A study using US administrative claims data reported reductions in inpatient admissions and antibiotic use that were sustained over a 36-month follow-up period. nih.gov

Interactive Table 3: Impact of this compound on Hospitalizations

| Study Type | Patient Group | Outcome | Observed Change | Follow-up Duration | Citation |

| Clinical Trial | Not specified | Risk of Pulmonary Exacerbations | 55% reduction vs placebo | 48 weeks | tandfonline.com |

| Real-world Claims | Patients initiating this compound (2012–2015) | Overall inpatient admissions | 55% reduction pre- vs post-initiation | 12 months | cdc.govhealthaffairs.org |

| Real-world Claims | Patients initiating this compound (2012–2015) | CF-related inpatient admissions | 81% reduction pre- vs post-initiation | 12 months | cdc.govhealthaffairs.org |

| Real-world Registry | Not specified | Proportion with ≥1 CF-related admission | 66.9% reduction pre- vs post-initiation | 12 months | tandfonline.com |

| Real-world Registry | Severe lung disease | Median hospital admissions | 85% decrease at 12 months vs prior 12 months | 12 months | mdpi.com |

| Real-world Study | Not specified | Rate of PEx-related hospitalizations | Significant reduction pre- vs post-initiation | 12 months | mdpi.com |

Age-Specific Efficacy

The efficacy of this compound has been investigated across different age groups, demonstrating benefits in pediatric, adolescent, and adult populations with responsive mutations. ecfs.eufrontiersin.orgatsjournals.org

Pediatric Populations

Clinical trials and real-world studies have shown that this compound is effective in pediatric patients with CF and specific gating mutations. doi.orgecfs.eufrontiersin.orgatsjournals.orgcff.org

The ENVISION study, a Phase 3 trial in children aged 6 to 11 years with the G551D mutation, demonstrated rapid and sustained improvements in lung function (FEV1), weight gain, and a reduction in sweat chloride throughout the 48-week study compared to placebo. clinicaltrialsarena.comaamr.org.arnih.govatsjournals.org Children treated with this compound experienced a mean absolute improvement from baseline in lung function of 12.5 percentage points through week 24 and 10 percentage points through 48 weeks compared to placebo.

Studies in younger pediatric populations, including those aged 2–5 years (KIWI study) and 12 to <24 months (ARRIVAL study), have also shown clinical benefits. mdpi.comnih.govatsjournals.orgcff.orgmdpi.com These studies reported improvements in sweat chloride concentrations and nutritional status. mdpi.comatsjournals.orgmdpi.com The ARRIVAL study also indicated improvements in markers of pancreatic function in infants aged 12 to <24 months and 4 to <12 months. mdpi.comnih.govatsjournals.org

Real-world data in children have supported the findings from clinical trials, showing improvements in lung function, nutritional status, respiratory exacerbations, and the dose of pancreatic enzymes in children with the F508del/G551D genotype receiving this compound. analesdepediatria.org

Interactive Table 4: this compound Efficacy in Pediatric Populations

| Study Type | Age Group | Mutation(s) | Key Outcomes | Citation |

| Clinical Trial | 6 to 11 years | G551D | Improved lung function (FEV1), weight, sweat chloride | clinicaltrialsarena.comaamr.org.arnih.govatsjournals.org |

| Clinical Trial | 2–5 years | Gating mutations | Improved sweat chloride, nutritional status, fecal elastase-1 | mdpi.commdpi.commdpi.com |

| Clinical Trial | 12 to <24 months | Gating mutations | Improved sweat chloride, growth, pancreatic markers | nih.govatsjournals.org |

| Clinical Trial | 4 to <12 months | Gating mutations | Improved sweat chloride, pancreatic markers | atsjournals.orgnih.gov |

| Real-world | 6 to 14 years | F508del/G551D | Improved lung function, nutritional status, exacerbations, enzyme dose | analesdepediatria.org |

Adolescent and Adult Populations

This compound has also demonstrated significant efficacy in adolescent and adult patients with responsive CFTR mutations. ecfs.eufrontiersin.orgatsjournals.org

The STRIVE study, a pivotal Phase 3 trial in adolescents and adults aged 12 years and older with the G551D mutation, showed significant improvements in lung function (ppFEV1), patient-reported quality of life, and weight gain over 48 weeks of treatment. clinicaltrialsarena.comaamr.org.arnih.govatsjournals.orgnih.gov These benefits were associated with markedly reduced sweat chloride concentrations. aamr.org.arnih.govatsjournals.org

Real-world studies in adolescents and adults have confirmed these clinical trial findings. A systematic review of real-world studies reported that this compound treatment in people with CF resulted in consistent and sustained clinical benefits in both pulmonary and non-pulmonary outcomes across various geographies and patient characteristics. mdpi.com Studies evaluating within-group change consistently showed improvements in lung function, nutritional parameters, and patient-reported respiratory and sino-nasal symptoms. mdpi.com

Decreases in pulmonary exacerbations and healthcare resource utilization have also been reported in real-world studies of this compound in adolescent and adult populations. mdpi.comnih.govnih.govcdc.govhealthaffairs.org

Interactive Table 5: this compound Efficacy in Adolescent and Adult Populations

| Study Type | Age Group | Mutation(s) | Key Outcomes | Citation |

| Clinical Trial | ≥12 years | G551D | Improved lung function (ppFEV1), quality of life, weight | clinicaltrialsarena.comaamr.org.arnih.govatsjournals.orgnih.gov |

| Real-world Systematic Review | Various | Various responsive | Improved lung function, nutritional parameters, symptoms | mdpi.com |

| Real-world Studies | Various | Various responsive | Decreased pulmonary exacerbations, HCRU | mdpi.comnih.govnih.govcdc.govhealthaffairs.org |

Safety and Tolerability in Clinical Research

Adverse Event Profiles in Clinical Trials

Clinical trials of ivacaftor have characterized the adverse event profiles associated with its use. In pooled safety data from three placebo-controlled Phase 3 trials (Trials 1, 2, and 3) involving patients aged 6 years and older with a G551D mutation or homozygous for the F508del mutation, the most common adverse reactions in patients treated with this compound (N=221) included headache (17%), upper respiratory tract infection (16%), nasal congestion (16%), nausea (10%), and rash (10%). Other reported adverse events included rhinitis (6%), dizziness (5%), arthralgia (5%), and bacteria in sputum (5%). kalydecohcp.comkalydecohcp.com

Serious adverse reactions that occurred more frequently in patients treated with this compound in these trials included abdominal pain, increased hepatic enzymes, and hypoglycemia. kalydecohcp.comkalydecohcp.com

In a long-term, open-label extension study (PERSIST) that followed patients from previous trials (STRIVE and ENVISION), the safety profile of this compound was assessed over 144 weeks. Across both trials, 20% of patients experienced a serious adverse event during the first 48 weeks, and 23% experienced one during the subsequent 48 weeks. nih.gov The most common adverse events observed were pulmonary exacerbation, cough, and upper respiratory tract infection. nih.gov At 144 weeks of treatment, this compound was reported to be well tolerated with no new safety concerns identified. nih.gov

A Phase 3 open-label study (Trial 8, ARRIVAL) in children aged 1 month to less than 2 years old with CF and a gating mutation also assessed the safety of this compound. In this study, 98.7% of children experienced at least one adverse event over the 24-week treatment period, all of which were mild (62.7%) or moderate (36.0%) in severity and generally consistent with common CF manifestations or childhood infections. atsjournals.org The most commonly reported adverse events were cough (61.3%), pyrexia (34.7%), rhinorrhea (33.3%), and vomiting (28.0%). atsjournals.org

Data from a real-life observational study of lumacaftor/ivacaftor (a combination therapy including this compound) in patients homozygous for the F508del mutation also provided insights into adverse events, noting that respiratory adverse events were frequent, including pulmonary exacerbation, increased cough or expectoration, upper respiratory tract infections, or hemoptysis. mdpi.comatsjournals.org Extra-respiratory events commonly reported included headache and diarrhea. mdpi.com

The incidence of adverse events can vary between studies and patient populations. The following table summarizes some common adverse events reported in clinical trials of this compound:

| Adverse Event | Incidence in this compound Group (Pooled Phase 3 Trials 1, 2, 3) kalydecohcp.comkalydecohcp.com |

| Headache | 17% |

| Upper respiratory tract infection | 16% |

| Nasal congestion | 16% |

| Nausea | 10% |

| Rash | 10% |

| Rhinitis | 6% |

| Dizziness | 5% |

| Arthralgia | 5% |

| Bacteria in sputum | 5% |

Hepatic Enzyme Elevations and Liver Function Monitoring

Elevations in hepatic enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in patients treated with this compound in clinical trials. kalydecohcp.comnih.gov

In the pooled analysis of three placebo-controlled Phase 3 trials (Trials 1, 2, and 3) in patients aged 6 years and older, the incidence of maximum transaminase (ALT or AST) elevations greater than 3, 5, or 8 times the upper limit of normal (ULN) was assessed. The incidence of ALT or AST >8 x ULN was 2% in the this compound group and 2% in the placebo group. kalydecohcp.com The incidence of >5 x ULN was 2% in both groups, and >3 x ULN was 6% in the this compound group and 8% in the placebo group. kalydecohcp.com

In Trial 8 (ARRIVAL) involving patients aged 1 month to less than 2 years, transaminase elevations were also noted. In the cohort of patients aged 12 to less than 24 months, the incidence of ALT or AST >3, >5, and >8 x ULN was 27.8%, 11.1%, and 11.1%, respectively. kalydecohcp.com One patient in the 1 to less than 4 months cohort had maximum ALT >8 x ULN and AST >3 to ≤5 x ULN and discontinued treatment. kalydecohcp.com

Monitoring of liver function tests, including ALT, AST, and bilirubin, is recommended for patients taking this compound. fda.govdroracle.aitrikaftahcp.com Assessments are typically performed prior to initiating treatment, periodically during the first year, and annually thereafter. fda.govdroracle.aitrikaftahcp.com More frequent monitoring may be considered for patients with a history of hepatobiliary disease or baseline liver function test elevations. kalydecohcp.comfda.govtrikaftahcp.com If significant elevations occur (e.g., ALT or AST >5 x ULN, or >3 x ULN with bilirubin >2 x ULN), treatment interruption is recommended, with close monitoring until resolution. fda.govtrikaftahcp.com Resumption of treatment after resolution should be based on a risk-benefit assessment. fda.govtrikaftahcp.com

While most transaminase elevations in clinical trials were low-to-moderate in severity and did not require drug discontinuation, cases of clinically apparent liver injury, including jaundice, have been reported in the postmarketing setting with combination therapies including this compound. mdpi.comnih.gov

Discontinuation Rates due to Adverse Events

In the long-term PERSIST study, two adults (1%) and one child (<1%) discontinued treatment because of adverse events over the course of up to 144 weeks. nih.gov

In a real-life observational study of lumacaftor/ivacaftor, 17.2% of patients discontinued treatment due to adverse effects. atsjournals.org In this study, discontinuation rates were higher in adults compared to adolescents (23.5% vs. 8.2%) and in patients with percent predicted FEV1 less than 40% compared to those with FEV1 greater than or equal to 40% (28.2% vs. 16.3%). atsjournals.orgatsjournals.org The primary reasons for discontinuation in this real-life setting were respiratory (48.1%) and nonrespiratory (27.9%) adverse events. atsjournals.org

The following table summarizes discontinuation rates observed in some clinical studies:

| Study Type | Patient Population | Discontinuation Rate Due to AEs (this compound group) | Reference |

| Pooled Phase 3 (Trials 1, 2, 3) | Patients ≥6 years (G551D or F508del homozygous) | 2% | kalydecohcp.com |

| Open-label Extension (PERSIST) | Patients ≥6 years (from STRIVE/ENVISION) | 1% (adults), <1% (children) over up to 144 weeks | nih.gov |

| Real-life Observational (Lumacaftor/Ivacaftor) | Adolescents ≥12 years and Adults (F508del homozygous) | 17.2% | atsjournals.org |

Ophthalmological Considerations (e.g., Non-Congenital Lens Opacities)

Cases of non-congenital lens opacities, including cataracts, have been reported in pediatric patients treated with this compound, both as monotherapy and in combination with other CFTR modulators like lumacaftor and tezacaftor. kalydecohcp.comorkambihcp.comnih.govsymdekohcp.com

While other risk factors for lens opacities, such as corticosteroid use and radiation exposure, were present in some cases, a possible risk attributable to this compound cannot be excluded. orkambihcp.com Preclinical studies in juvenile rats have also shown the development of cataracts with this compound exposure. nih.gov

Due to these findings, baseline and follow-up ophthalmological examinations are recommended in pediatric patients initiating treatment with this compound or this compound-containing combination therapies. kalydecohcp.comorkambihcp.comsymdekohcp.com The exact mechanism and critical periods of exposure for this compound-associated cataracts remain uncertain. nih.gov

Some studies have reported the incidence of cataracts in pediatric patients receiving this compound or this compound-containing regimens. For instance, one source mentions that 4.17% of CF patients between 2 and 6 years old developed cortical cataracts within 84 weeks of starting this compound, and 0.57% of patients 12 years and older developed subcapsular cataracts within 96 weeks of starting treatment. nih.gov In studies of lumacaftor/ivacaftor, 1.72% of patients aged 6 to 11 developed unspecified cataracts within 24 weeks. nih.gov

Despite the reports of lens opacities in pediatric patients, recent clinical trials involving infants under 1 year old treated with this compound did not report cataract development, although one case of lenticular opacity was observed in children aged 2 to 5 years receiving a triple combination regimen including this compound. nih.gov

Combination Therapy Research with Ivacaftor

Lumacaftor/Ivacaftor Combinations

The combination of lumacaftor (a corrector) and ivacaftor was one of the first modulator therapies developed for patients homozygous for the F508del mutation. atsjournals.org Lumacaftor helps increase the amount of functional CFTR protein at the cell surface, while this compound enhances the channel gating activity of the CFTR protein. wikipedia.orgnps.org.au

Efficacy in F508del Homozygous Patients

Clinical trials have investigated the efficacy of lumacaftor/ivacaftor in patients homozygous for the F508del mutation. In patients aged 12 years or older, this combination demonstrated statistically significant, albeit modest, improvements in percent predicted forced expiratory volume in 1 second (ppFEV1) compared to placebo. nps.org.aunih.gov Specifically, phase 3 trials showed improvements in ppFEV1 ranging from 2.6 to 4 percentage points over placebo after 24 weeks of treatment. nps.org.au The combination also led to a significant reduction in pulmonary exacerbations, including those requiring hospitalization or intravenous antibiotics. nps.org.aunih.gov Long-term extension studies indicated that lumacaftor/ivacaftor treatment was associated with a slower rate of FEV1 decline compared to matched registry controls. mdpi.com

Studies in younger patients, aged 6-11 years, also showed efficacy. A phase 3 trial in this age group demonstrated statistically significant improvements in lung function, as measured by lung clearance index (LCI2.5) and ppFEV1, compared to placebo. researchgate.netnih.govecfs.eu The least squares mean difference in absolute change in LCI2.5 from baseline over 24 weeks was -1.09 units for the lumacaftor/ivacaftor group versus placebo (p<0.0001). nih.gov For ppFEV1, the least squares mean difference was 2.4 percentage points compared to placebo over the same period (p=0.0182). nih.gov Significant improvements in sweat chloride concentration were also observed. nih.govecfs.eu

| Study Population (F508del Homozygous) | Age Group | Key Efficacy Measure | Result vs. Placebo (Change) | Statistical Significance | Source |

|---|---|---|---|---|---|

| Phase 3 Trials | ≥ 12 years | ppFEV1 | +2.6 to +4 percentage points | Statistically significant | nps.org.au |

| Phase 3 Trial | 6-11 years | LCI2.5 | -1.09 units | p<0.0001 | nih.gov |

| Phase 3 Trial | 6-11 years | ppFEV1 | +2.4 percentage points | p=0.0182 | nih.gov |

| Phase 3 Trials | ≥ 12 years | Pulmonary Exacerbations | Reduced | Significant | nps.org.aunih.gov |

Tezacaftor/Ivacaftor Combinations

Tezacaftor, another CFTR corrector, was developed and combined with this compound. This combination has been evaluated in patients with different CFTR mutation profiles, including those homozygous for F508del and those with F508del and a residual function mutation. mdpi.comecfs.eu Tezacaftor is also a corrector that aids in the processing and trafficking of CFTR protein to the cell surface, while this compound potentiates the channel function. wikipedia.orgmims.com

Efficacy in Patients with F508del and Residual Function Mutations

The tezacaftor/ivacaftor combination has shown efficacy in patients aged 12 years and older who are heterozygous for the F508del mutation and have a second mutation with residual CFTR function. mdpi.comecfs.euvrtx.com In a phase 3 crossover study (EXPAND), this combination resulted in a mean absolute improvement of 6.8 percentage points in ppFEV1 compared to placebo. ecfs.euvrtx.com This improvement was also statistically significant compared to this compound monotherapy, which showed a 4.7 percentage point improvement over placebo in the same study. ecfs.euvrtx.com The tezacaftor/ivacaftor combination was also associated with an improvement in self-reported quality of life. ecfs.eu

In patients homozygous for F508del, tezacaftor/ivacaftor also demonstrated significant improvements in lung function, with a mean absolute increase of 4.0 percentage points in ppFEV1 compared to placebo in patients aged 12 years and older. mdpi.com This combination also led to a lower annualized rate of pulmonary exacerbations compared to placebo. mdpi.com Long-term extension studies of tezacaftor/ivacaftor in patients aged ≥12 years with F508del homozygous or F508del with a residual function mutation showed that improvements in ppFEV1 and pulmonary exacerbation rates were maintained over 96 weeks. nih.gov

| Study Population (Tezacaftor/Ivacaftor) | Age Group | Genotype | Key Efficacy Measure | Result vs. Placebo (Change) | Statistical Significance | Source |

|---|---|---|---|---|---|---|

| Phase 3 Trial (EXPAND) | ≥ 12 years | F508del + Residual Function | ppFEV1 | +6.8 percentage points | p<0.0001 | ecfs.euvrtx.com |

| Phase 3 Trial (EVOLVE) | ≥ 12 years | F508del Homozygous | ppFEV1 | +4.0 percentage points | Significant | mdpi.com |

| Phase 3 Trial (EVOLVE) | ≥ 12 years | F508del Homozygous | Pulmonary Exacerbations | Reduced | Significant | mdpi.com |

| Phase 3 Extension (EXTEND) | ≥ 12 years | F508del Homozygous or F/RF | ppFEV1 | Maintained improvements | Not specified | nih.gov |

| Phase 3 Extension (EXTEND) | ≥ 12 years | F508del Homozygous or F/RF | Pulmonary Exacerbations | Maintained lower rates | Not specified | nih.gov |

Safety Profile of Tezacaftor/Ivacaftor

The tezacaftor/ivacaftor combination generally demonstrated a favorable safety profile in clinical trials, with most adverse events being mild or moderate. nih.govecfs.euvrtx.com The rate of discontinuations due to adverse events was low and similar between the treatment and placebo groups. vrtx.com Common adverse events reported in studies included infective pulmonary exacerbation, cough, headache, nasopharyngitis, and increased sputum. nih.govvrtx.com The safety profile was reported as similar to that seen with this compound monotherapy. ecfs.euvrtx.com Long-term safety data over 96 weeks were consistent with initial findings. nih.gov

Elexacaftor/Tezacaftor/Ivacaftor Triple Combinations

The development of elexacaftor, a next-generation corrector, led to the investigation of triple combination therapy involving elexacaftor, tezacaftor, and this compound. guidetopharmacology.orgwikipedia.orgfrontiersin.org This triple combination is designed to address the complex processing and functional defects of the F508del CFTR protein more effectively. guidetopharmacology.orgwikipedia.orgfrontiersin.org It has shown significant efficacy in patients with at least one F508del allele, including those homozygous for F508del and those heterozygous for F508del and a minimal function mutation. ersnet.orgmdpi.comersnet.org

Clinical trials have demonstrated substantial improvements in lung function, as measured by ppFEV1, in patients treated with the triple combination. ersnet.orgmdpi.comersnet.orgbanglajol.info In phase 3 trials in patients aged 12 years and older who were heterozygous for F508del and a minimal function mutation, the triple combination led to significant improvements in ppFEV1 compared to placebo. ersnet.orgmdpi.com For patients with the F508del homozygous genotype, improvements in ppFEV1 were superior to those seen with tezacaftor/ivacaftor. ersnet.org Improvements in ppFEV1 ranging from 9.5% to 13.6% have been reported in clinical trials of the triple combination. banglajol.info

Beyond lung function, the triple combination has been associated with significant improvements in other key outcomes, including reductions in pulmonary exacerbation rates, decreases in sweat chloride concentration, improvements in respiratory symptoms (measured by CFQ-R respiratory domain score), and improvements in nutritional status (BMI). frontiersin.orgersnet.orgmdpi.comersnet.orgbanglajol.info For example, one study reported a 63% reduction in the annual rate of pulmonary exacerbations relative to placebo. mdpi.com Sweat chloride reductions ranging from -33.3 to -60.9 mmol/L have been observed. banglajol.info

Long-term studies have indicated that the improvements in lung function, respiratory symptoms, CFTR function, pulmonary exacerbation rates, and nutritional status observed with the triple combination are sustained over extended periods. atsjournals.orgersnet.org The triple combination has shown a favorable safety profile, with most adverse events being mild to moderate. atsjournals.orgnih.govmdpi.com

| Study Population (Elexacaftor/Tezacaftor/Ivacaftor) | Age Group | Genotype | Key Efficacy Measure | Result vs. Comparator (Change) | Statistical Significance | Source |

|---|---|---|---|---|---|---|

| Phase 3 Trials | ≥ 12 years | F508del/Minimal Function | ppFEV1 | Significant improvement vs. placebo | Significant | ersnet.orgmdpi.com |

| Phase 3 Trials | ≥ 12 years | F508del Homozygous | ppFEV1 | Superior improvement vs. tezacaftor/ivacaftor | Superior | ersnet.org |

| Clinical Trials (Various) | Various | At least one F508del allele | ppFEV1 | +9.5% to +13.6% improvement | Reported in trials | banglajol.info |

| Clinical Trials (Various) | Various | At least one F508del allele | Pulmonary Exacerbations | Reduced (e.g., -63%) | Significant | mdpi.com |

| Clinical Trials (Various) | Various | At least one F508del allele | Sweat Chloride Concentration | -33.3 to -60.9 mmol/L decrease | Reported in trials | banglajol.info |

| Clinical Trials (Various) | Various | At least one F508del allele | CFQ-R Respiratory Domain | +5.9 to +21.9 points increase | Reported in trials | banglajol.info |

| Clinical Trials (Various) | Various | At least one F508del allele | BMI | +0.58 to +1.24 kg/m² increase | Reported in trials | banglajol.info |

| Long-term Extension Studies | ≥ 6 years | At least one F508del allele | Various | Sustained improvements | Not specified | atsjournals.orgersnet.org |

Efficacy Across Diverse Genotypes

Combination therapies including this compound have demonstrated efficacy across various CFTR genotypes, significantly expanding the population who can benefit from modulator treatment.

For patients homozygous for the F508del mutation, the combination of lumacaftor (a corrector) and this compound (LUM/IVA) has shown clinical benefit. ersnet.orgersnet.org Clinical trials involving patients with mild or moderate lung disease (forced expiratory volume in 1 second (FEV1) % predicted 40–90%) treated with LUM/IVA were associated with modestly improved pulmonary function and weight, and a reduction in pulmonary exacerbations. ersnet.org

Tezacaftor (a corrector) in combination with this compound (TEZ/IVA) has also shown efficacy in patients homozygous for F508del. ersnet.org TEZ/IVA therapy is also indicated for patients heterozygous for F508del and a CFTR mutation responsive to TEZ/IVA. ersnet.org

The introduction of triple combination therapies, such as elexacaftor, tezacaftor, and this compound (ELX/TEZ/IVA), has further broadened the spectrum of treatable genotypes. This triple combination has demonstrated remarkable improvements in CFTR function in patients with at least one F508del allele, including those who are homozygous for F508del and those who are heterozygous for F508del and a minimal function mutation. mdpi.comersnet.orgersnet.orgbanglajol.infojournalpulmonology.orgersnet.orgcff.org Studies have shown clinically significant improvements in lung function in patients with F508del/minimal function genotypes and the F508del/F508del genotype when treated with triple combination regimens. ersnet.org

Impact on Clinical Endpoints

Combination therapies incorporating this compound have shown significant positive impacts on several key clinical endpoints in PwCF.

Lung function, as measured by percent predicted FEV1 (ppFEV1), has consistently shown improvement with these regimens. In a Phase 3 trial, this compound monotherapy in PwCF ≥12 years old carrying at least one G551D-CFTR resulted in an improvement in ppFEV1. mdpi.com Triple combination therapies have reported higher ppFEV1 among recipients, with increases ranging from 9.5% to 13.6% in clinical trials. banglajol.info A real-life study of ELX/TEZ/IVA therapy in Brazil showed a mean improvement of FEV1 of 10.3% and 14.2% points after 3 and 6 months, respectively. journalpulmonology.org

Nutritional status, often assessed by Body Mass Index (BMI), has also improved. The STRIVE trial evaluating this compound monotherapy showed an improvement in weight. mdpi.com With triple combination therapy, better nutritional status has been reported with BMI changes ranging from 0.58 to 1.24 in clinical trials. banglajol.info A meta-analysis showed that BMI increased by 1.23 kg/m ² with triple combination treatment. frontiersin.org

Pulmonary exacerbations, a major cause of morbidity and mortality in CF, are reduced by this compound-based combination therapies. This compound monotherapy was associated with a reduction in the risk of pulmonary exacerbations. mdpi.com LUM/IVA has been associated with a significant 39–61% reduction in hospitalizations and a 45–56% reduction in intravenous antibiotic use. ersnet.org Triple combination therapy has also been associated with a significant reduction in the incidence of pulmonary exacerbations. mdpi.comjournalpulmonology.org

Quality of life, assessed using tools like the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, has shown improvement. This compound treatment resulted in an increase in respiratory-related quality of life. ersnet.org Triple combination therapy has been associated with health-related quality of life improvement, with higher CFQ-R respiratory domain scores ranging from 5.9 to 21.9 points reported in clinical trials. banglajol.info A real-life study showed significant increases in both physical activity (+54 points) and respiratory (+46.7 points) domains of the CFQ-R after 6 months of ELX/TEZ/IVA. journalpulmonology.org

Sweat chloride concentration, a marker of CFTR function, has also decreased with these therapies. After one year of ELX/TEZ/IVA therapy, sweat chloride concentration dropped from 77.5 mmol/L to 29.2 mmol/L in one study. mdpi.com Another study reported a drop of 49.7 mmol/L after 3 months of ELX/TEZ/IVA. journalpulmonology.org Reduced sweat chloride concentration was reported by 5 out of 6 clinical trials on triple combination therapy, ranging from -33.3 to -60.9 points. banglajol.info

Here is a summary of the impact on clinical endpoints with triple combination therapy:

| Clinical Endpoint | Observed Impact |

| ppFEV1 Improvement | 9.5% to 14.48% absolute increase mdpi.combanglajol.infojournalpulmonology.org |

| BMI Increase | 0.58 to 2.08 kg/m ² mdpi.combanglajol.infofrontiersin.org |

| Pulmonary Exacerbation Frequency | Significant reduction (e.g., 97% less frequent) mdpi.comjournalpulmonology.org |

| CFQ-R Respiratory Domain Score | Improvement (e.g., 5.9 to 46.7 points) banglajol.infojournalpulmonology.orgersnet.org |